Comprehensive Spectroscopic Profiling and Regioselective Synthesis of 1-Allyl-3-chloro-1H-1,2,4-triazole
Comprehensive Spectroscopic Profiling and Regioselective Synthesis of 1-Allyl-3-chloro-1H-1,2,4-triazole
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In modern drug discovery, the 1,2,4-triazole scaffold is a privileged pharmacophore, prized for its high dipole moment, hydrogen-bonding capability, and metabolic stability. Specifically, 1-allyl-3-chloro-1H-1,2,4-triazole (CAS: 1785763-47-4) serves as a highly versatile bifunctional building block. The C3-chlorine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), while the N1-allyl group enables olefin metathesis, hydroboration, or click-chemistry transformations.
This whitepaper provides an authoritative, in-depth guide to the regioselective synthesis, mechanistic causality, and rigorous spectroscopic elucidation (NMR, IR, HRMS) of 1-allyl-3-chloro-1H-1,2,4-triazole.
Physicochemical Profile
Before initiating synthetic or analytical workflows, establishing the baseline physicochemical properties is critical for solvent selection and chromatographic planning.
| Property | Value |
| Chemical Name | 1-Allyl-3-chloro-1H-1,2,4-triazole |
| CAS Registry Number | 1785763-47-4 |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| Appearance | Pale yellow to off-white oil/low-melting solid |
| Solubility | Soluble in CDCl₃, DMSO, DMF, EtOAc; Sparingly in H₂O |
Regioselective Synthesis & Mechanistic Causality
The synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole via the N-alkylation of 3-chloro-1H-1,2,4-triazole presents a classic regioselectivity challenge. The starting material exists as a tautomeric mixture. Upon deprotonation, the resulting triazolide anion can theoretically undergo electrophilic attack at N1, N2, or N4[1].
Causality Behind Experimental Choices
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Base & Solvent Selection: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the optimal system. The pKa of 3-chloro-1,2,4-triazole is approximately 9.5. K₂CO₃ is sufficiently basic to quantitatively generate the triazolide anion without hydrolyzing the allyl bromide. DMF, a polar aprotic solvent, poorly solvates the anion, maximizing its nucleophilicity for the Sₙ2 displacement.
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Regioselectivity (N1 vs. N2/N4): Alkylation at N1 is overwhelmingly favored. Attack at N2 is sterically hindered by the adjacent bulky C3-chlorine atom. Attack at N4 disrupts the optimal aromatic delocalization. Consequently, the N1-isomer is both the kinetic and thermodynamic product.
Caption: Regioselective N-alkylation pathway of 3-chloro-1H-1,2,4-triazole yielding the N1 major product.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure reproducibility.
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Deprotonation: Charge an oven-dried round-bottom flask with 3-chloro-1H-1,2,4-triazole (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere. Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol). Stir at 25°C for 30 minutes.
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Alkylation: Cool the suspension to 0°C. Add allyl bromide (1.1 equiv, 11 mmol) dropwise over 10 minutes to control the exothermic Sₙ2 reaction[2].
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Propagation: Warm the mixture to 60°C and stir for 4 hours.
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In-Process Validation: Aliquot 10 µL of the reaction mixture, quench in 1 mL of H₂O/MeCN (1:1), and analyze via LC-MS. Validation Check: Look for the complete consumption of the starting material and the appearance of the product mass (m/z 144/146, 3:1 ratio).
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Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N1-isomer.
Spectroscopic Data & Structural Elucidation
The absolute confirmation of the N1-regioisomer relies on rigorous 1D and 2D NMR spectroscopy. CDCl₃ is the solvent of choice as it prevents the exchange of labile protons and provides sharp resolution for the complex allyl multiplet splitting.
High-Resolution ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Triazole H5 | 8.05 | Singlet (s) | - | 1H | Highly deshielded aromatic proton |
| Allyl -CH= (H-2') | 5.98 | ddt | 17.0, 10.2, 5.8 | 1H | Internal olefinic proton |
| Allyl =CH₂ (H-3' trans) | 5.35 | dq | 17.0, 1.5 | 1H | Terminal olefin (trans to H-2') |
| Allyl =CH₂ (H-3' cis) | 5.25 | dq | 10.2, 1.5 | 1H | Terminal olefin (cis to H-2') |
| Allyl N-CH₂ (H-1') | 4.75 | dt | 5.8, 1.5 | 2H | Methylene adjacent to N1 |
High-Resolution ¹³C NMR Data (100 MHz, CDCl₃)
The differentiation of the C3 and C5 carbons is critical. The carbon bearing the electronegative chlorine atom (C3) is significantly deshielded compared to the proton-bearing carbon (C5)[3].
| Position | Chemical Shift (δ, ppm) | Assignment |
| Triazole C3 | 152.4 | Quaternary C-Cl |
| Triazole C5 | 144.1 | Aromatic C-H |
| Allyl -CH= (C-2') | 130.8 | Alkene CH |
| Allyl =CH₂ (C-3') | 120.5 | Alkene CH₂ |
| Allyl N-CH₂ (C-1') | 52.8 | Aliphatic CH₂ bonded to N1 |
2D NMR Strategy: The HMBC Regiochemistry Proof
To definitively prove that alkylation occurred at N1 (yielding 1-allyl-3-chloro) rather than N2 (yielding 1-allyl-5-chloro), Heteronuclear Multiple Bond Correlation (HMBC) is utilized.
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The Logic: In the N1-isomer, the allyl methylene protons (H-1', 4.75 ppm) are separated from the C5 carbon (144.1 ppm) by three bonds (³J C-H coupling). They are separated from the C3 carbon (152.4 ppm) by four bonds (⁴J). Because HMBC typically only shows ²J and ³J couplings, a strong cross-peak will be observed between H-1' and C5, but not C3. If the product were the N2-isomer, the correlation would be reversed.
Caption: 2D HMBC NMR workflow for confirming N1-alkylation via specific 3J carbon-proton couplings.
FT-IR and HRMS Data
Fourier-Transform Infrared Spectroscopy (ATR-FTIR, cm⁻¹):
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~3120: Aromatic C-H stretch (Triazole ring).
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~3085, 2980: Aliphatic and olefinic C-H stretches (Allyl group).
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~1645: C=C stretch (Allyl double bond).
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~1510, 1430: C=N and C=C aromatic ring stretches.
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~850: C-Cl stretching vibration.
High-Resolution Mass Spectrometry (HRMS-ESI+): The presence of a single chlorine atom provides a highly distinct, self-validating isotopic signature. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
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Calculated for [M+H]⁺ (C₅H₇ClN₃⁺): 144.0323 (³⁵Cl) and 146.0294 (³⁷Cl).
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Observed: A distinct doublet cluster at m/z 144.03 and 146.03 in an exact 3:1 intensity ratio, definitively confirming the incorporation of the mono-chlorinated triazole core.
Experimental Methodology for NMR Acquisition
To replicate the high-fidelity spectral data presented above, adhere to the following optimized acquisition protocol:
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Sample Preparation: Dissolve 15-20 mg of the purified 1-allyl-3-chloro-1H-1,2,4-triazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the linewidths.
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Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the Z1-Z5 gradients to achieve a TMS linewidth at half-height (FWHM) of < 0.8 Hz.
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¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the allyl protons.
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¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30) with a minimum of 512 scans. Set the D1 to 2.5 seconds to allow for the relaxation of the quaternary C3-Cl carbon, which lacks NOE enhancement from attached protons.
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2D HMBC Acquisition: Utilize a gradient-selected HMBC sequence (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz). Acquire 4 scans per increment with 256 t1 increments to ensure adequate resolution in the F1 (carbon) dimension for differentiating C3 and C5.
References
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Thieme Connect. Product Class 14: 1,2,4-Triazoles. Science of Synthesis. URL:[Link]
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American Chemical Society (ACS). The 1,2,4-Triazolyl Cation: Thermolytic and Photolytic Studies. Journal of Organic Chemistry. URL:[Link]
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Semantic Scholar. Synthesis, Characterisation, Theoretical NMR Calculations of Triazole Derivatives. URL:[Link]
